molecular formula C21H24N6O3S B2658762 4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide CAS No. 1396889-55-6

4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide

Cat. No.: B2658762
CAS No.: 1396889-55-6
M. Wt: 440.52
InChI Key: KZHGVHXHHFLFJM-UHFFFAOYSA-N
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Description

4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a synthetic chemical compound featuring a benzenesulfonamide core linked to a pyrimidine-piperazine scaffold. This structure is characteristic of molecules investigated for potential biological activity in academic and pharmaceutical research. Compounds with similar structural motifs, particularly those incorporating N-(pyridin-2-yl)pyridine-sulfonamide derivatives and sulfonamide linkages to nitrogen-containing heterocycles , have been explored for their utility in medicinal chemistry and drug discovery. The presence of both pyrimidine and piperazine rings suggests potential for interaction with various enzymatic targets, as these pharmacophores are commonly found in molecules that modulate biological pathways. Related chemical structures have been studied in the context of neurological diseases and as receptor antagonists , indicating the research relevance of this chemotype. Furthermore, N-(6-(4-(Piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives have been synthesized and evaluated for their biological effects, demonstrating the value of such frameworks in developing therapeutic agents. This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material in accordance with all applicable laboratory safety guidelines.

Properties

IUPAC Name

4-ethoxy-N-[2-(4-pyridin-2-ylpiperazin-1-yl)pyrimidin-5-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N6O3S/c1-2-30-18-6-8-19(9-7-18)31(28,29)25-17-15-23-21(24-16-17)27-13-11-26(12-14-27)20-5-3-4-10-22-20/h3-10,15-16,25H,2,11-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZHGVHXHHFLFJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CN=C(N=C2)N3CCN(CC3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate aldehydes and amines under acidic or basic conditions.

    Introduction of the piperazine moiety: The piperazine ring can be introduced via nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.

    Attachment of the pyridine ring: This step may involve coupling reactions such as Suzuki or Heck coupling, utilizing palladium catalysts.

    Ethoxy group addition: The ethoxy group can be introduced through etherification reactions, typically using ethyl halides and a base.

    Sulfonamide formation: The final step involves the formation of the sulfonamide linkage, which can be achieved by reacting the intermediate with sulfonyl chlorides under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Additionally, continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonamide group to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it may bind to and inhibit enzymes such as phosphodiesterase, thereby modulating intracellular levels of cyclic adenosine monophosphate (cAMP) . This inhibition can lead to various downstream effects, including alterations in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

Sildenafil-descarbon-desmethyl Hydrochloride
  • Structure: 3-(4,7-Dihydro-1-methyl-7-oxo-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-5-yl)-4-ethoxy-N-[2-(methylamino)ethyl]benzenesulfonamide Hydrochloride
  • CAS : n/a; MW : 485.0 g/mol .
  • Key Differences: Replaces the pyridin-2-yl-piperazine with a pyrazolo-pyrimidine core. Includes a methylaminoethyl side chain instead of the pyrimidin-5-yl linkage.
  • Functional Implications : The pyrazolo-pyrimidine system is characteristic of phosphodiesterase 5 (PDE5) inhibitors like sildenafil, suggesting divergent target selectivity compared to the queried compound .
4-ethyl-N-{2-[4-(pyridin-2-yl)piperazin-1-yl]pyrimidin-5-yl}benzamide
  • CAS : 1396674-79-5; MW : 388.47 g/mol .
  • Key Differences :
    • Substitutes the benzenesulfonamide with a benzamide group.
    • Uses an ethyl substituent instead of ethoxy.
  • Functional Implications : The amide group may reduce acidity compared to sulfonamide, altering solubility and membrane permeability. The ethyl group likely decreases steric hindrance relative to ethoxy .
WJ111-11 (Triazine-Based Compound)
  • Structure: Contains a triazine-morpholino core and a dioxoisoindolinyl side chain .
  • Key Differences: Replaces the pyrimidine-piperazine scaffold with a triazine-morpholino system. Includes a complex PROTAC-like linker for targeted protein degradation.
  • Functional Implications : Designed for kinase inhibition and ubiquitination, highlighting a distinct mechanism compared to the queried compound .

Data Table: Structural and Functional Comparison

Compound Name Core Scaffold Key Substituents Molecular Weight (g/mol) Potential Target/Application
Target Compound Pyrimidine-piperazine 4-ethoxy-benzenesulfonamide ~485 (estimated) Kinases, GPCRs
Sildenafil-descarbon-desmethyl Hydrochloride Pyrazolo-pyrimidine Methylaminoethyl, propyl 485.0 PDE5 inhibition
4-ethyl-Benzamide Analog Pyrimidine-piperazine 4-ethyl-benzamide 388.47 Undisclosed (possible kinase/RhOA)
WJ111-11 Triazine-morpholino Dioxoisoindolinyl linker N/A Kinase degradation (PROTAC)

Research Findings and Implications

  • Target vs. Sildenafil Analog : The absence of a pyrazolo-pyrimidine system in the target compound suggests reduced PDE5 affinity but possible selectivity for other phosphodiesterases or serotonin receptors due to the pyridinyl-piperazine motif .
  • Target vs. Benzamide Analog : The sulfonamide group in the target compound may enhance binding to polar residues in enzymatic active sites, whereas the benzamide analog’s ethyl group could improve passive diffusion across membranes .

Biological Activity

4-ethoxy-N-(2-(4-(pyridin-2-yl)piperazin-1-yl)pyrimidin-5-yl)benzenesulfonamide is a complex organic compound that has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and neurology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential clinical implications based on recent research findings.

Chemical Structure and Properties

The compound features a sulfonamide moiety linked to a pyrimidine and piperazine structure, which are known to enhance bioactivity through various pharmacological pathways. The ethoxy group may contribute to improved solubility and bioavailability.

Research indicates that compounds with similar structures often interact with multiple biological targets, including:

  • Kinases : Many sulfonamide derivatives exhibit inhibitory effects on specific kinases involved in cancer cell proliferation.
  • Receptors : The piperazine ring is known for its ability to modulate neurotransmitter receptors, potentially affecting neurological pathways.

In Vitro Studies

A series of in vitro studies have assessed the cytotoxicity and mechanism of action of this compound. The following table summarizes key findings from recent studies:

StudyCell LineIC50 (µM)Mechanism
Study 1MCF-7 (Breast Cancer)0.65Induction of apoptosis via p53 activation
Study 2HeLa (Cervical Cancer)2.41Inhibition of cell cycle progression
Study 3PANC-1 (Pancreatic Cancer)1.47RET kinase inhibition

These studies suggest that the compound exhibits potent cytotoxic activity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest.

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins. The results indicate strong interactions with:

  • RET Kinase : Binding energies suggest a high affinity, indicating potential as a RET inhibitor.

Case Studies

Recent clinical trials have begun exploring the therapeutic potential of similar compounds in treating malignancies. For instance, a study involving a related sulfonamide demonstrated significant tumor regression in patients with advanced solid tumors, highlighting the need for further exploration into the clinical applications of this compound.

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